molecular formula C9H24N4O6S B14151241 Guanacline sulfate CAS No. 23389-32-4

Guanacline sulfate

Cat. No.: B14151241
CAS No.: 23389-32-4
M. Wt: 316.38 g/mol
InChI Key: RCWLESWTVSJYOL-UHFFFAOYSA-N
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Description

Guanacline sulfate is an antihypertensive agent classified under guanidine derivatives, sharing therapeutic and structural similarities with compounds such as guanabenz, guanadrel, guanethidine, and guanfacine . This compound is listed in the International Statistical Classification of Diseases and Related Health Problems (ICD-10) under code T46.5, indicating its role in cardiovascular therapy .

Properties

CAS No.

23389-32-4

Molecular Formula

C9H24N4O6S

Molecular Weight

316.38 g/mol

IUPAC Name

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid;dihydrate

InChI

InChI=1S/C9H18N4.H2O4S.2H2O/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4;;/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4);2*1H2

InChI Key

RCWLESWTVSJYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)CCN=C(N)N.O.O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives, including guanacline sulfate, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:

    Reaction with Thiourea Derivatives: Thiourea derivatives are widely used as guanidine precursors. The reaction involves coupling reagents or metal-catalyzed guanylation.

    S-Methylisothiourea: This compound is an efficient guanidylating agent, often used to introduce the guanidine functionality.

    Cyanamides: Cyanamides react with derivatized amines to form guanidine compounds.

    Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidine derivatives.

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Guanacline sulfate undergoes various chemical reactions, including:

    Oxidation: Guanidine compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert guanidine derivatives into amines.

    Substitution: Nucleophilic substitution reactions are common, where guanidine acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Guanidine oxides.

    Reduction: Amines.

    Substitution: Alkylated or acylated guanidine derivatives.

Scientific Research Applications

Guanacline sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of guanacline sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. Guanidine compounds can enhance the release of neurotransmitters such as acetylcholine and inhibit the release of norepinephrine, leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key pharmacological and clinical attributes of Guanacline sulfate and its structural/therapeutic analogs:

Compound Mechanism of Action Primary Indications Notable Properties
This compound Presumed adrenergic inhibition (exact mechanism unclear) Hypertension Limited clinical data; sulfate formulation likely enhances solubility/stability .
Guanabenz acetate Centrally acting alpha-2 adrenergic agonist Hypertension Similar to clonidine; reduces sympathetic outflow; common side effects: dry mouth, sedation .
Guanadrel sulfate Peripheral adrenergic neuron blocker Hypertension Inhibits norepinephrine release; slower onset but longer duration than guanethidine .
Guanethidine Depletes norepinephrine stores in nerve terminals Severe hypertension Causes orthostatic hypotension; largely replaced by newer agents due to adverse effects .
Guanfacine Selective alpha-2A adrenergic receptor agonist Hypertension, ADHD Central action with fewer peripheral side effects; approved for pediatric ADHD .

Mechanism and Selectivity

  • Guanacline vs. Guanadrel/Guanethidine: Guanacline’s mechanism remains less characterized but may align with guanadrel and guanethidine in blocking peripheral adrenergic transmission. Guanethidine specifically depletes norepinephrine vesicles, while guanadrel has a slower absorption profile .
  • Guanacline vs.

Formulation and Stability

  • Sulfate salts (e.g., this compound, guanadrel sulfate) improve aqueous solubility, facilitating oral or injectable administration. This contrasts with non-sulfate analogs like guanethidine, which may require specialized formulations .

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